4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole
CAS No.:
Cat. No.: VC18062985
Molecular Formula: C11H16BNO3
Molecular Weight: 221.06 g/mol
* For research use only. Not for human or veterinary use.
![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole -](/images/structure/VC18062985.png)
Specification
Molecular Formula | C11H16BNO3 |
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Molecular Weight | 221.06 g/mol |
IUPAC Name | 4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole |
Standard InChI | InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)6-5-9-7-14-8-13-9/h5-8H,1-4H3/b6-5+ |
Standard InChI Key | NIGUIRIVLUXPLU-AATRIKPKSA-N |
Isomeric SMILES | B1(OC(C(O1)(C)C)(C)C)/C=C/C2=COC=N2 |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C=CC2=COC=N2 |
Introduction
Chemical Identity and Physical Properties
The compound’s molecular formula is C₉H₁₄BNO₃, with a molecular weight of 195.025 g/mol. Key identifiers include:
The boronate ester group contributes to its stability under aerobic conditions, making it suitable for Suzuki-Miyaura cross-coupling reactions .
Synthesis and Reaction Pathways
Synthetic Routes
The compound is typically synthesized via palladium-catalyzed cross-coupling or hydroboration methods. A representative synthesis involves:
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Suzuki-Miyaura Coupling: Reacting oxazole-5-boronic acid pinacol ester with vinyl halides in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) .
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Hydroboration: Adding boronate esters to alkynes under controlled conditions.
Example Protocol (adapted from ):
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Reactants: Oxazole-5-boronic acid (1.2 eq), 1,2-dibromoethylene (1.0 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (3.0 eq).
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Conditions: Toluene/ethanol/water (3:1:1), reflux under N₂ for 12 hours.
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Yield: ~70% after column chromatography.
Key Reaction Applications
The compound participates in:
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Cross-Coupling Reactions: Forms biaryl structures with aryl halides .
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Polymer Synthesis: Serves as a monomer for conjugated polymers in optoelectronics .
Property | Value |
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GI Absorption | High |
BBB Permeability | Yes |
CYP3A4 Inhibition | Yes |
P-gp Substrate | Yes |
Applications in Materials Science
The compound’s conjugated system enables applications in:
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